molecular formula C5H10N2O2 B13702937 2-Hydroxyiminopentanamide

2-Hydroxyiminopentanamide

Cat. No.: B13702937
M. Wt: 130.15 g/mol
InChI Key: WBLAGXUBLXMTAS-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C5H10N2O2 and a molecular weight of 130.15 g/mol . It is typically found in a powder form and has a melting point of 130-131°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyiminopentanamide can be achieved through various synthetic routes. One common method involves the reaction of pentanamide with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyiminopentanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or hydroxylamines.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-Hydroxyiminopentanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: Research is being conducted on its potential therapeutic uses, including its role as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 2-Hydroxyiminopentanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or proteins, thereby disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyiminobutanamide: Similar in structure but with a shorter carbon chain.

    2-Hydroxyiminopropanamide: Another similar compound with an even shorter carbon chain.

    2-Hydroxyiminocyclohexanecarboxamide: A cyclic analog with similar functional groups

Uniqueness

2-Hydroxyiminopentanamide is unique due to its specific carbon chain length and functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

2-hydroxyiminopentanamide

InChI

InChI=1S/C5H10N2O2/c1-2-3-4(7-9)5(6)8/h9H,2-3H2,1H3,(H2,6,8)

InChI Key

WBLAGXUBLXMTAS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NO)C(=O)N

Origin of Product

United States

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